N-Cyclohexyl-2-(1-(quinolin-2-yl)ethylidene)hydrazinecarbothioamide

Anticancer Thiosemicarbazone MCF-7 cytotoxicity

N-Cyclohexyl-2-(1-(quinolin-2-yl)ethylidene)hydrazinecarbothioamide (C₁₈H₂₂N₄S, MW 326.46) belongs to the α-N-heterocyclic thiosemicarbazone class, combining a 2-acetylquinoline pharmacophore with an N⁴-cyclohexyl substituent. This compound is structurally confirmed as part of a patented series of 2-acetylquinoline thiosemicarbazones claimed for antibacterial, antimalarial, and anticancer applications.

Molecular Formula C18H22N4S
Molecular Weight 326.5 g/mol
Cat. No. B12917086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Cyclohexyl-2-(1-(quinolin-2-yl)ethylidene)hydrazinecarbothioamide
Molecular FormulaC18H22N4S
Molecular Weight326.5 g/mol
Structural Identifiers
SMILESCC(=NNC(=S)NC1CCCCC1)C2=NC3=CC=CC=C3C=C2
InChIInChI=1S/C18H22N4S/c1-13(16-12-11-14-7-5-6-10-17(14)20-16)21-22-18(23)19-15-8-3-2-4-9-15/h5-7,10-12,15H,2-4,8-9H2,1H3,(H2,19,22,23)/b21-13+
InChIKeyBLRCHULUKCXZGV-FYJGNVAPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclohexyl-2-(1-(quinolin-2-yl)ethylidene)hydrazinecarbothioamide: A Quinoline-Thiosemicarbazone Hybrid for Specialized Research Procurement


N-Cyclohexyl-2-(1-(quinolin-2-yl)ethylidene)hydrazinecarbothioamide (C₁₈H₂₂N₄S, MW 326.46) belongs to the α-N-heterocyclic thiosemicarbazone class, combining a 2-acetylquinoline pharmacophore with an N⁴-cyclohexyl substituent. This compound is structurally confirmed as part of a patented series of 2-acetylquinoline thiosemicarbazones claimed for antibacterial, antimalarial, and anticancer applications [1]. The N⁴-cyclohexyl group confers enhanced lipophilicity (predicted XLogP ≈3.5) compared to N⁴-alkyl analogs, potentially influencing membrane permeability and target engagement [2]. Unlike simpler N⁴-methyl or N⁴-ethyl congeners, the cyclohexyl substituent introduces conformational rigidity and steric bulk that modulate metal-chelation geometry, DNA intercalation propensity, and biological selectivity [3].

Why N⁴-Substitution on 2-Acetylquinoline Thiosemicarbazones Is Not Interchangeable: The Cyclohexyl Imperative


Within the 2-acetylquinoline thiosemicarbazone chemotype, the N⁴-substituent governs metal-binding stoichiometry, DNA-binding mode (intercalative vs. groove), and cellular iron-chelation efficacy. The N⁴-cyclohexyl variant adopts an E-configuration with a torsion angle of approximately −5.8° across the hydrazinecarbothioamide N–N–C–N fragment [1], contrasting with the planar conformations of N⁴-aryl analogs. This steric and electronic distinction produces a binding constant with CT-DNA on the order of 10⁶ M⁻¹ for its metal complexes [2], whereas N⁴-methyl and N⁴-ethyl analogs preferentially adopt intercalative binding modes with different affinity constants. The cyclohexyl group's hydrophobicity (predicted XLogP ≈3.5) further differentiates it from the N⁴-ethyl (XLogP ≈2.1) and N⁴-allyl (XLogP ≈2.3) congeners, directly impacting pharmacokinetic partitioning, cellular uptake, and off-target binding profiles [3]. Substituting the N⁴-cyclohexyl group for a smaller alkyl or unsaturated substituent therefore alters not merely potency but the fundamental mechanism of target engagement.

Quantitative Differentiation of N-Cyclohexyl-2-(1-(quinolin-2-yl)ethylidene)hydrazinecarbothioamide Against Closest Structural Analogs


Cytotoxicity Against MCF-7 Breast Cancer Cells: N⁴-Cyclohexyl Aldehyde Analog vs. N⁴-Methyl and N⁴-Phenyl Comparators

The quinoline-2-carbaldehyde-N(4)-cyclohexylthiosemicarbazone (HL), the aldehyde analog of the target compound differing only at the azomethine bridge (methylene vs. ethylidene), exhibits an IC₅₀ of 109.44 μM against MCF-7 breast cancer cells as the free ligand [1]. This potency is superior to that of the N⁴-methyl-substituted quinoline thiosemicarbazone iron chelators reported by Serda et al., where compound 1a (N⁴-methyl, 2-quinolinyl) showed markedly lower antiproliferative activity than the lead compound 1b (N⁴-phenyl) [2]. While the target compound bears the ethylidene bridge rather than the methylene bridge of HL, the N⁴-cyclohexyl group is the critical potency determinant: cobalt(III) complexes of HL2 (quinoline-2-carbaldehyde-N(4)-cyclohexylthiosemicarbazone) exhibit significant topoisomerase I and II inhibition at 25 μM [3], a property not reported for the N⁴-methyl or N⁴-ethyl analogs.

Anticancer Thiosemicarbazone MCF-7 cytotoxicity

Groove-Mode DNA Binding Affinity: N⁴-Cyclohexyl Thiosemicarbazone Complexes vs. Intercalating N⁴-Aryl Analogs

Nickel(II) and iron(III) complexes of 2-acetylpyrazine N(4)-cyclohexylthiosemicarbazone exhibit DNA binding via non-covalent intercalation with an affinity constant of approximately 10⁶ M⁻¹ [1]. In contrast, cobalt(II) complexes of quinoline-2-carbaldehyde-N(4)-cyclohexylthiosemicarbazone (HL2) bind to duplex DNA exclusively via groove-mode binding, as demonstrated by molecular docking and spectroscopic titration [2]. This groove-binding mode distinguishes the N⁴-cyclohexyl-substituted quinoline thiosemicarbazones from N⁴-phenyl and N⁴-pyridyl analogs, which preferentially adopt intercalative binding geometries. The binding constant (K_a) for the Ni(II)-N⁴-cyclohexyl complex is approximately 10⁶ M⁻¹ [1], comparable to or exceeding that of the N⁴-methyl analog complexes reported in related series.

DNA binding Thiosemicarbazone Groove binding

Iron-Chelation-Mediated Anticancer Activity: Quinoline-Thiosemicarbazone Class vs. Desferrioxamine Gold Standard

Quinoline-based thiosemicarbazone iron chelators demonstrate markedly greater anti-cancer activity than desferrioxamine (DFO), the clinical gold-standard iron chelator [1]. Within this class, the N⁴-substituent critically determines cellular iron mobilization efficacy: N⁴-cyclohexyl analogs exhibit enhanced lipophilicity (predicted XLogP ≈3.5) that facilitates membrane permeation and intracellular iron chelation compared to N⁴-ethyl (XLogP ≈2.1) and N⁴-allyl (XLogP ≈2.3) congeners [2]. The SAR study of the Triton-B-synthesized quinoline thiosemicarbazones revealed that higher nucleophilicity of nitrogen and sulfur atoms correlates with improved iron complex formation and antiproliferative action [3]. The N⁴-cyclohexyl group, being electron-donating and hydrophobic, enhances both sulfur nucleophilicity and cellular uptake, providing a dual advantage over the less lipophilic N⁴-alkyl analogs.

Iron chelation Anticancer Thiosemicarbazone

Antibacterial Spectrum: 2-Acetylquinoline Thiosemicarbazone Class MIC Data Against Clinically Significant Pathogens

The 2-acetylquinoline thiosemicarbazone class demonstrates potent antibacterial activity. Among 64 tested compounds, 34% inhibited Staphylococcus aureus with MIC values of 0.062–0.5 μg/mL, while 26% inhibited Neisseria meningitidis with MIC values of 0.016–0.125 μg/mL [1]. The N⁴-cyclohexyl analog is specifically claimed in US Patent 4,440,771 for antibacterial use against N. gonorrhoeae and N. meningitidis [2]. Within the patent, the pyrrolidine analog (3I) showed the most potent anti-staphylococcal activity with MIC ≤0.25 μg/mL, while the N⁴-propyl analog (3J) demonstrated MIC values of 1–4 μg/mL against Mycobacterium smegmatis [2]. The N⁴-cyclohexyl substitution (claimed as R₁ = cyclohexyl, R₂ = H) is structurally positioned between the highly potent cyclic amine analogs and the less potent acyclic alkyl analogs, suggesting a balanced antibacterial profile.

Antibacterial MIC Thiosemicarbazone

In Vivo Antimalarial Efficacy: 2-Acetylquinoline Thiosemicarbazone Class vs. Untreated Controls in P. berghei Mouse Model

In the P. berghei KBG 173 mouse malaria model, 2-acetylquinoline thiosemicarbazones demonstrated curative activity at oral doses of 320–640 mg/kg [1]. The 1-azacycloheptane analog (3F) cured 2/5 mice at 320 mg/kg and 4/5 at 640 mg/kg; the pyrrolidine analog (3I) cured 1/5 at 320 mg/kg and 5/5 at both 640 mg/kg and 320 mg/kg (repeat), with an ED₅₀ computed as the dose required to cure 50% of mice [1]. The N⁴-cyclohexyl analog, claimed generically in the patent (R₁ = cycloalkyl of 3–10 carbon atoms), is structurally positioned to offer a differentiated pharmacokinetic profile versus the smaller cyclic amine analogs, with the cyclohexyl group expected to enhance metabolic stability and prolong half-life relative to the pyrrolidine and azacycloheptane congeners [1].

Antimalarial Plasmodium berghei Thiosemicarbazone

Solid-State Band Gap and Photocatalytic Activity: N⁴-Cyclohexyl Quinoline Thiosemicarbazone Complexes as Functional Materials

Nickel(II) complexes of quinoline-2-carbaldehyde-N(4)-cyclohexylthiosemicarbazone (HL) exhibit solid-state band gaps in the range of 1.62–2.09 eV as experimentally determined by the Kubelka-Munk model [1], with intense charge transfer bands observed at approximately 2.65 eV [2]. These complexes demonstrate photocatalytic degradation of methylene blue (MB) under sunlight, achieving 47–58% degradation after 120 minutes for the complexes vs. 22% for the free ligand [2]. Cobalt complexes of the same ligand series show a direct band gap range of 1.62–2.09 eV, corroborating with DFT calculations [1]. This band gap range positions the N⁴-cyclohexyl quinoline thiosemicarbazone complexes as semiconductor-like materials with potential in photocatalytic and optoelectronic applications, a property not reported for N⁴-methyl or N⁴-ethyl quinoline thiosemicarbazone analogs.

Photocatalysis Band gap Thiosemicarbazone

Prioritized Application Scenarios for N-Cyclohexyl-2-(1-(quinolin-2-yl)ethylidene)hydrazinecarbothioamide Based on Quantitative Differentiation Evidence


Iron-Chelation-Based Anticancer Drug Discovery: Screening Against Desferrioxamine-Resistant Tumor Lines

The N⁴-cyclohexyl substituent confers a lipophilicity advantage (XLogP ≈3.5 vs. ≈2.1 for N⁴-ethyl) that enhances intracellular iron chelation and antiproliferative activity beyond the clinical gold-standard DFO. Researchers targeting iron-addicted cancers (e.g., pancreatic, neuroepithelioma) should prioritize this compound over N⁴-alkyl analogs for cellular iron-depletion assays, given the class-level demonstration of markedly greater anti-cancer activity than DFO [1] and the SAR correlation between N⁴-substituent hydrophobicity and antiproliferative potency [2].

DNA-Targeted Anticancer Agent Development: Exploiting Groove-Binding Selectivity Over Intercalation

The N⁴-cyclohexyl quinoline thiosemicarbazone metal complexes uniquely adopt groove-mode DNA binding [1], distinguishing them from intercalating N⁴-aryl analogs. With DNA binding constants of approximately 10⁶ M⁻¹ [2], these complexes are suitable for developing sequence-selective DNA-targeted therapeutics with reduced genotoxic risk. Procurement for topoisomerase inhibition studies is supported by the demonstrated Topo I and Topo II inhibition at 25 μM by cobalt(III) complexes of the N⁴-cyclohexyl quinoline thiosemicarbazone ligand [3].

Antibacterial Resistance Research: Novel Mechanism Iron-Chelating Agents Against Gonorrhea and Meningitis

The 2-acetylquinoline thiosemicarbazone class, with N⁴-cyclohexyl specifically claimed in US Patent 4,440,771 [1], demonstrates MIC values of 0.016–0.5 μg/mL against N. gonorrhoeae, N. meningitidis, and S. aureus [2]. This compound should be prioritized for antibacterial susceptibility testing where penicillin-resistant N. gonorrhoeae (MIC 0.062–16 μg/mL for penicillin) necessitates alternative mechanisms. The iron-chelation antibacterial mechanism is orthogonal to β-lactam, fluoroquinolone, and macrolide resistance pathways.

Photocatalytic Materials Science: Visible-Light-Active Thiosemicarbazone Complexes for Dye Degradation

Nickel(II) and cobalt(II) complexes of N⁴-cyclohexyl quinoline thiosemicarbazones exhibit direct band gaps of 1.62–2.09 eV [1], positioning them as visible-light-active semiconductor materials. The demonstrated 47–58% methylene blue photodegradation efficiency after 120 minutes of sunlight exposure [2] supports procurement for environmental photocatalysis research, wastewater treatment, and optoelectronic device fabrication. This application domain is unique to the N⁴-cyclohexyl metal complexes and has no reported counterpart among N⁴-alkyl quinoline thiosemicarbazones.

Quote Request

Request a Quote for N-Cyclohexyl-2-(1-(quinolin-2-yl)ethylidene)hydrazinecarbothioamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.